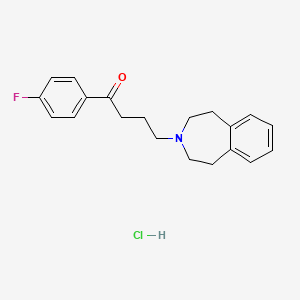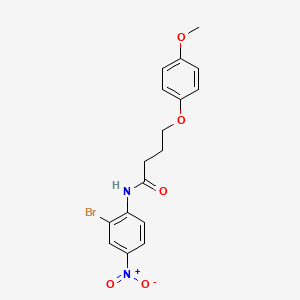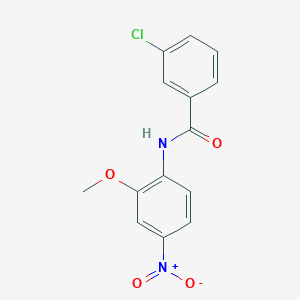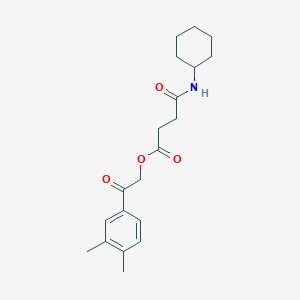![molecular formula C18H19BrN4O B5070507 3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070507.png)
3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile, commonly known as BrPA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a cancer treatment. BrPA is a small molecule that targets cancer cells specifically, making it a promising candidate for cancer therapy.
Mécanisme D'action
BrPA works by inhibiting the enzyme hexokinase, which is responsible for the first step in the glycolysis pathway. By inhibiting hexokinase, BrPA disrupts the energy metabolism of cancer cells, leading to their death. This mechanism of action is unique to cancer cells, as healthy cells have alternative energy pathways that are not affected by BrPA.
Biochemical and Physiological Effects:
BrPA has been shown to have minimal toxicity in healthy cells, making it a promising candidate for cancer therapy. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed. BrPA has also been shown to reduce the growth and metastasis of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BrPA is its specificity for cancer cells, making it a promising candidate for cancer therapy. However, BrPA has limitations in terms of its stability and solubility, which can affect its effectiveness in lab experiments. Additionally, more research is needed to determine the optimal dosage and administration of BrPA for cancer therapy.
Orientations Futures
Future research on BrPA should focus on optimizing its stability and solubility, as well as determining the optimal dosage and administration for cancer therapy. Additionally, more studies are needed to determine the long-term effects of BrPA on healthy cells and to investigate its potential use in combination with other cancer treatments. Overall, BrPA shows great promise as a cancer treatment, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of BrPA involves the reaction of 3-(3-bromophenyl)-1H-pyrazole with piperidine-1-carboxylic acid, followed by the addition of propionitrile. The resulting product is purified using column chromatography to obtain pure BrPA.
Applications De Recherche Scientifique
BrPA has been extensively studied for its potential use as a cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. BrPA works by disrupting the energy metabolism of cancer cells, leading to their death. This mechanism of action makes BrPA a promising candidate for cancer therapy, as it targets cancer cells specifically, leaving healthy cells unharmed.
Propriétés
IUPAC Name |
3-[3-(3-bromophenyl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O/c19-15-7-4-6-14(12-15)17-16(13-23(21-17)11-5-8-20)18(24)22-9-2-1-3-10-22/h4,6-7,12-13H,1-3,5,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPFPCPFRWMBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)glycinamide](/img/structure/B5070426.png)

![2-(4-methyl-1-piperidinyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5070428.png)
![N~2~-(2-ethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5070430.png)
![2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B5070449.png)
![8-[2-(4-fluorophenoxy)ethoxy]quinoline](/img/structure/B5070457.png)
![2-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5070470.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B5070478.png)
![2-[4-(allyloxy)-3-bromophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5070494.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)

![4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5070530.png)

